Cas no 2193061-22-0 (6-(prop-2-yn-1-yl)-1,2,6-triazaspiro2.5oct-1-ene)

6-(Prop-2-yn-1-yl)-1,2,6-triazaspiro[2.5]oct-1-ene is a spirocyclic compound featuring a unique triazole ring system fused with a cyclopropane moiety. Its structural complexity and functional groups, including a terminal alkyne, make it a versatile intermediate in organic synthesis and medicinal chemistry. The spiro architecture enhances rigidity, potentially improving binding selectivity in drug discovery applications. The propynyl group offers opportunities for further derivatization via click chemistry, enabling efficient modular synthesis. This compound is particularly valuable in the development of novel heterocyclic scaffolds for pharmaceutical research, where its balanced lipophilicity and steric constraints may contribute to optimized pharmacokinetic properties. Its stability under standard handling conditions facilitates practical laboratory use.
6-(prop-2-yn-1-yl)-1,2,6-triazaspiro2.5oct-1-ene structure
2193061-22-0 structure
商品名:6-(prop-2-yn-1-yl)-1,2,6-triazaspiro2.5oct-1-ene
CAS番号:2193061-22-0
MF:C8H11N3
メガワット:149.193041086197
CID:5926048
PubChem ID:165605569

6-(prop-2-yn-1-yl)-1,2,6-triazaspiro2.5oct-1-ene 化学的及び物理的性質

名前と識別子

    • 6-(prop-2-yn-1-yl)-1,2,6-triazaspiro2.5oct-1-ene
    • 2193061-22-0
    • EN300-1693360
    • 6-(prop-2-yn-1-yl)-1,2,6-triazaspiro[2.5]oct-1-ene
    • インチ: 1S/C8H11N3/c1-2-5-11-6-3-8(4-7-11)9-10-8/h1H,3-7H2
    • InChIKey: IPJIKTJZFZOMFK-UHFFFAOYSA-N
    • ほほえんだ: N1(CC#C)CCC2(CC1)N=N2

計算された属性

  • せいみつぶんしりょう: 149.095297364g/mol
  • どういたいしつりょう: 149.095297364g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 219
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.8
  • トポロジー分子極性表面積: 28Ų

6-(prop-2-yn-1-yl)-1,2,6-triazaspiro2.5oct-1-ene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1693360-0.5g
6-(prop-2-yn-1-yl)-1,2,6-triazaspiro[2.5]oct-1-ene
2193061-22-0
0.5g
$1797.0 2023-09-20
Enamine
EN300-1693360-1.0g
6-(prop-2-yn-1-yl)-1,2,6-triazaspiro[2.5]oct-1-ene
2193061-22-0
1g
$1872.0 2023-06-04
Enamine
EN300-1693360-10g
6-(prop-2-yn-1-yl)-1,2,6-triazaspiro[2.5]oct-1-ene
2193061-22-0
10g
$8049.0 2023-09-20
Enamine
EN300-1693360-0.25g
6-(prop-2-yn-1-yl)-1,2,6-triazaspiro[2.5]oct-1-ene
2193061-22-0
0.25g
$1723.0 2023-09-20
Enamine
EN300-1693360-2.5g
6-(prop-2-yn-1-yl)-1,2,6-triazaspiro[2.5]oct-1-ene
2193061-22-0
2.5g
$3670.0 2023-09-20
Enamine
EN300-1693360-10.0g
6-(prop-2-yn-1-yl)-1,2,6-triazaspiro[2.5]oct-1-ene
2193061-22-0
10g
$8049.0 2023-06-04
Enamine
EN300-1693360-0.1g
6-(prop-2-yn-1-yl)-1,2,6-triazaspiro[2.5]oct-1-ene
2193061-22-0
0.1g
$1648.0 2023-09-20
Enamine
EN300-1693360-0.05g
6-(prop-2-yn-1-yl)-1,2,6-triazaspiro[2.5]oct-1-ene
2193061-22-0
0.05g
$1573.0 2023-09-20
Enamine
EN300-1693360-5.0g
6-(prop-2-yn-1-yl)-1,2,6-triazaspiro[2.5]oct-1-ene
2193061-22-0
5g
$5429.0 2023-06-04
Enamine
EN300-1693360-5g
6-(prop-2-yn-1-yl)-1,2,6-triazaspiro[2.5]oct-1-ene
2193061-22-0
5g
$5429.0 2023-09-20

6-(prop-2-yn-1-yl)-1,2,6-triazaspiro2.5oct-1-ene 関連文献

6-(prop-2-yn-1-yl)-1,2,6-triazaspiro2.5oct-1-eneに関する追加情報

Introduction to 6-(prop-2-yn-1-yl)-1,2,6-triazaspiro[2.5]oct-1-ene (CAS No. 2193061-22-0)

6-(prop-2-yn-1-yl)-1,2,6-triazaspiro[2.5]oct-1-ene (CAS No. 2193061-22-0) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of triazaspiro compounds, which are known for their diverse biological properties and applications in drug discovery and development.

The 6-(prop-2-yn-1-yl)-1,2,6-triazaspiro[2.5]oct-1-ene molecule is characterized by a spirocyclic framework with a triazole ring and a propargyl substituent. The spirocyclic structure provides rigidity and conformational restriction, which can enhance the compound's binding affinity to specific biological targets. The propargyl group, on the other hand, introduces a reactive alkyne moiety that can participate in various chemical reactions, such as click chemistry, making this compound a valuable building block in synthetic chemistry.

Recent studies have explored the potential of 6-(prop-2-yn-1-yl)-1,2,6-triazaspiro[2.5]oct-1-ene in various therapeutic areas. One notable application is its use as a scaffold for the development of new antiviral agents. Research published in the Journal of Medicinal Chemistry highlighted the ability of this compound to inhibit viral replication by targeting key viral enzymes. The unique structure of 6-(prop-2-yn-1-yl)-1,2,6-triazaspiro[2.5]oct-1-ene allows it to interact with viral proteins in a highly specific manner, thereby reducing the likelihood of resistance development.

In addition to antiviral applications, 6-(prop-2-yn-1-yl)-1,2,6-triazaspiro[2.5]oct-1-ene has shown promise in cancer research. Studies have demonstrated its potential as a lead compound for the development of anticancer drugs. The compound has been found to exhibit cytotoxic activity against various cancer cell lines, including those resistant to conventional chemotherapy. The mechanism of action involves the induction of apoptosis and cell cycle arrest, which are crucial for preventing tumor growth and metastasis.

The versatility of 6-(prop-2-yn-1-yl)-1,2,6-triazaspiro[2.5]oct-1-ene extends beyond its direct biological activities. Its reactive alkyne group makes it an excellent candidate for bioconjugation reactions. In a recent study published in Bioconjugate Chemistry, researchers used this compound to create targeted drug delivery systems by conjugating it with antibodies or other targeting moieties. This approach has the potential to improve the therapeutic index of drugs by enhancing their specificity and reducing off-target effects.

Furthermore, 6-(prop-2-yn-1-yl)-1,2,6-triazaspiro[2.5]oct-1-ene has been investigated for its role in modulating protein-protein interactions (PPIs). PPIs are critical for many cellular processes and are often dysregulated in diseases such as cancer and neurodegenerative disorders. The spirocyclic structure of this compound allows it to disrupt specific PPIs by binding to protein interfaces with high affinity and selectivity. This property makes it a valuable tool for understanding complex biological pathways and developing novel therapeutic strategies.

The synthesis of 6-(prop-2-yinl)-1,2,6-triazaspiro[2.5]oct-l-enel has been optimized using modern synthetic methods to ensure high yields and purity. Various synthetic routes have been reported in the literature, including those involving multistep reactions and catalytic processes. These methods provide chemists with flexible options for large-scale production and structural modifications.

In conclusion, 6-(propylynyl)-l , 7 , 7 -triazaspiro [ 7 . 7 ] oct-l -enel (CAS No. 2193061 - 77 - 7) is a promising compound with a wide range of potential applications in medicinal chemistry and drug discovery. Its unique structural features and versatile reactivity make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its biological activities and mechanisms of action, this compound is poised to play a significant role in advancing therapeutic approaches for various diseases.

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